1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
1-(4-Chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a 4-chlorobenzyl group at position 1, methyl groups at positions 3 and 7, and a piperidin-1-yl substituent at position 8. This structural framework is common in pharmaceuticals targeting adenosine receptors, kinases, and metabolic enzymes, where substitutions at positions 1, 3, 7, and 8 modulate selectivity, potency, and pharmacokinetics .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-4-3-5-11-24)23(2)19(27)25(17(15)26)12-13-6-8-14(20)9-7-13/h6-9H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHNLIFUMHJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl and piperidinyl groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Position 8 Substitutions: The target compound’s piperidin-1-yl group lacks the amino group present in linagliptin’s 3-aminopiperidin-1-yl substituent. Pyridinyloxy groups (e.g., 3j) eliminate central nervous system (CNS) activity but retain analgesia, suggesting that bulkier 8-substituents reduce blood-brain barrier penetration .
Position 1 Substitutions :
- The 4-chlorobenzyl group in the target compound contrasts with linagliptin’s quinazolinylmethyl group. The latter’s fused aromatic system enhances selectivity for DPP-4, while the chloro-benzyl group may favor kinase or GPCR targets due to increased hydrophobicity .
- 2-Chlorobenzyl analogs () exhibit steric and electronic differences compared to 4-chlorobenzyl, which could alter receptor-binding kinetics .
Metabolic Stability :
- Linagliptin’s butynyl group at position 7 is prone to acid-catalyzed degradation, forming chlorinated byproducts (e.g., LINA-D3/D4) . The target compound’s methyl groups at positions 3 and 7 may confer greater metabolic stability.
Biological Activity
1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its purine structure and various substituents including a piperidine ring, has been the subject of various studies focusing on its biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN5O2
- Molecular Weight : 387.86 g/mol
- CAS Number : 317842-06-1
The compound's structure includes a chlorobenzyl group and a piperidine moiety, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.
1. Antibacterial Activity
Research has shown that derivatives of purine compounds exhibit notable antibacterial properties. For instance, compounds similar to 1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
These findings suggest that modifications to the piperidine and chlorobenzyl groups can enhance antibacterial efficacy.
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate strong inhibitory effects:
These results highlight the compound's potential as a therapeutic agent for conditions mediated by these enzymes.
3. Anti-tubercular Activity
Recent studies have explored the anti-tubercular properties of related compounds. For example, derivatives synthesized from the core structure showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM:
| Compound | IC50 (µM) |
|---|---|
| Compound C | 1.35 |
| Compound D | 2.18 |
This suggests that the purine scaffold may be effective in developing new treatments for tuberculosis.
Case Studies
Several case studies have illustrated the biological potential of this compound:
-
Study on Urease Inhibition :
A detailed study evaluated the urease inhibitory activity of several derivatives, demonstrating that modifications to the piperidine moiety significantly enhanced potency. -
Anticancer Activity :
Investigations into the anticancer properties of related compounds revealed promising results in inhibiting tumor cell proliferation, suggesting that further development could lead to effective cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
